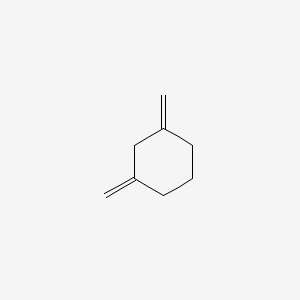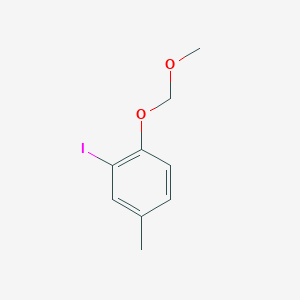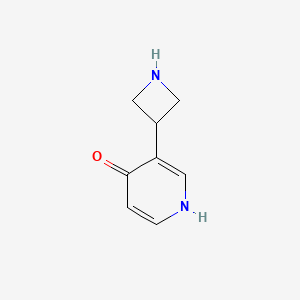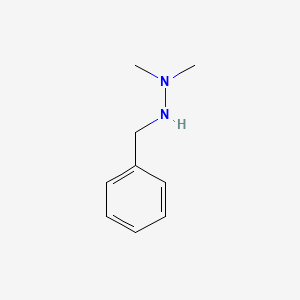![molecular formula C14H20N2O2 B13942718 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide CAS No. 415693-17-3](/img/structure/B13942718.png)
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxycyclopentyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Cyclopentyl Group Addition: The hydroxycyclopentyl group can be added through a series of reactions involving cyclopentene and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
科学研究应用
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dimethylamino group and hydroxycyclopentyl moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(dimethylamino)-2-pyrrolidinemethanol: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.
4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium: A derivative with a pyridinium cation and fluorine substituents.
Uniqueness
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxycyclopentyl group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
415693-17-3 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)11-8-6-10(7-9-11)14(18)15-12-4-3-5-13(12)17/h6-9,12-13,17H,3-5H2,1-2H3,(H,15,18)/t12-,13+/m0/s1 |
InChI 键 |
CGTJLPIPSVQBQV-QWHCGFSZSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















